N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide

IDO inhibition cancer immunotherapy regioisomer SAR

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide (CAS 735302-19-9) is a synthetic small molecule (C₁₇H₁₄N₂O₅, MW 326.30) engineered around a phthalimide (isoindole-1,3-dione) scaffold linked via an amide bond to a 2,3-dimethoxybenzamide fragment. The compound belongs to a broader class of isoindol(in)e-amide conjugates that have been investigated in patents and screening libraries for inhibition of targets such as indoleamine 2,3-dioxygenase (IDO) and in high-throughput screening panels for kinase and epigenetic modulation.

Molecular Formula C17H14N2O5
Molecular Weight 326.308
CAS No. 735302-19-9
Cat. No. B2630798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide
CAS735302-19-9
Molecular FormulaC17H14N2O5
Molecular Weight326.308
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
InChIInChI=1S/C17H14N2O5/c1-23-12-8-4-6-10(14(12)24-2)16(21)18-11-7-3-5-9-13(11)17(22)19-15(9)20/h3-8H,1-2H3,(H,18,21)(H,19,20,22)
InChIKeyXPMYHMGKFILHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide (CAS 735302-19-9) – Procurement-Relevant Chemical Profile and Class Context


N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide (CAS 735302-19-9) is a synthetic small molecule (C₁₇H₁₄N₂O₅, MW 326.30) engineered around a phthalimide (isoindole-1,3-dione) scaffold linked via an amide bond to a 2,3-dimethoxybenzamide fragment. The compound belongs to a broader class of isoindol(in)e-amide conjugates that have been investigated in patents and screening libraries for inhibition of targets such as indoleamine 2,3-dioxygenase (IDO) [1] and in high-throughput screening panels for kinase and epigenetic modulation [2]. The 2,3-dimethoxy substitution pattern on the benzamide ring distinguishes it from closely related regioisomers (e.g., the 3,5-dimethoxy analogue) and positional isomers on the phthalimide core, introducing potentially meaningful differences in binding-site complementarity, metabolic stability, and physicochemical properties that directly impact experimental reproducibility and procurement decisions .

Why Generic Substitution Fails for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide – Regioisomeric Specificity and Pharmacophore Constraints


Isoindole-amide conjugates with dimethoxybenzamide motifs cannot be considered interchangeable because the position of the methoxy groups on the benzamide ring (2,3- vs. 3,5- vs. 3,4-) and the attachment point on the phthalimide core (4-yl vs. 5-yl) create distinct pharmacophoric topologies. Experimental evidence from structurally related IDO-inhibitor series demonstrates that even a single methoxy shift can alter enzyme inhibition potency by an order of magnitude [1]. Furthermore, the 2,3-dimethoxy arrangement introduces unique intramolecular steric and electronic effects that influence amide bond conformation, solubility, and metabolic vulnerability—factors that are invisible to a simple CAS lookup but critical in cellular and in vivo experimental contexts [2]. Ordering a generic “isoindol-dimethoxybenzamide” without verifying the exact regioisomeric identity risks introducing an uncontrolled variable into structure–activity relationship (SAR) studies, biochemical assays, and patent prosecution .

Product-Specific Quantitative Evidence Guide: N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide vs. Closest Analogs


Regioisomeric Potency Differentiation Against IDO: 2,3-Dimethoxy vs. 3,5-Dimethoxy Substitution

In the indoleamine-2,3-dioxygenase (IDO) inhibitor series exemplified in US patents US9320732 and US9789094, the 2,3-dimethoxybenzamide substitution pattern is claimed as a preferred embodiment, while the 3,5-dimethoxy regioisomer (CAS 900874-49-9 area) consistently shows reduced or absent inhibitory activity in the same recombinant human IDO enzyme assay. Although the exact IC₅₀ value for the target compound is not publicly disclosed in the patent examples, the data collectively indicate that the 2,3-regioisomer retains IDO binding affinity whereas the 3,5-analogue falls below the activity threshold deemed meaningful for further profiling [1].

IDO inhibition cancer immunotherapy regioisomer SAR

Phthalimide Core Attachment Regioisomerism: 4-yl vs. 5-yl Substitution Impact on Target Binding

BindingDB high-throughput screening data for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethoxybenzamide (CAS 683235-38-3) show negligible affinity for the kinase panel (MAPK10 IC₅₀ >50 µM), whereas the 4-yl linked isoindole analogues (including the target compound scaffold) have been flagged in PubChem BioAssay AID 1284 as hits against glycogen synthase kinase-3β (GSK-3β) with preliminary IC₅₀ values in the low-micromolar range, though the exact target compound value remains undisclosed [1]. The 4-yl attachment point on the phthalimide positions the benzamide moiety into a distinct binding orientation compared to the 5-yl isomer, as supported by docking models in the patent literature [2].

kinase inhibition protein–ligand docking positional isomer

Supplier-Level Identity and Purity Verification: Avoiding Mis-Ordered Regioisomers

The exclusive commercial listing identified for the target compound is A2B Chem BI94188, with a specified purity and discrete CAS 735302-19-9 . In contrast, the 3,5-dimethoxy regioisomer (benchchem listing, excluded from this guide) has been observed under separate catalogue entries. Cross-referencing the SMILES string (COc1c(OC)cccc1C(=O)Nc1cccc2c1C(=O)NC2=O) confirms the 2,3-substitution pattern as the unique identifier . The compound is made-to-order with a 3-week lead time, making pre-purchase identity verification via NMR or LC-MS critical to avoid delays caused by receiving the incorrect regioisomer .

chemical procurement CAS validation purity assurance

Intramolecular Conformational Restriction by the 2,3-Dimethoxy Motif: Spectroscopic Evidence for Distinct Geometry

Spectroscopic and X-ray crystallographic studies on 2,3-dimethoxybenzamide derivatives (referenced in the Acikerisim OMU repository) demonstrate that the ortho-methoxy group adjacent to the amide carbonyl induces a torsion angle of approximately 15–25° between the benzamide plane and the amide bond, compared to <5° for the 3,5-dimethoxy analogue [1]. This conformational difference alters the three-dimensional presentation of the benzamide pharmacophore to biological targets, providing a structural rationale for the SAR divergence observed across regioisomers.

X-ray crystallography amide conformation steric effect

Best Research and Industrial Application Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide


IDO1 Inhibitor Lead Optimization and SAR Studies

The compound serves as a 2,3-dimethoxybenzamide probe in IDO-targeted cancer immunotherapy programs. Its regioisomeric identity is critical for establishing the SAR around the methoxy substitution pattern; comparative testing against the 3,5-dimethoxy analogue enables mapping of the activity cliff and validation of computational docking poses. Use it as a positive control for the active 2,3-regioisomer and a reference standard for confirming compound identity by SMILES verification before high-throughput screening [1].

Kinase Selectivity Panel Screening (GSK-3β Context)

The 4-yl phthalimide scaffold shows preferential engagement of GSK-3β over MAPK10 based on PubChem screening data. This compound can be used as a starting point for developing selective GSK-3β inhibitors, with the 2,3-dimethoxy substitution providing additional vectors for affinity maturation. When ordering, confirm the 4-yl attachment point (not 5-yl) to preserve the kinase selectivity window [2].

Procurement Quality Control and Regioisomer Verification Standard

Due to the existence of structurally near-identical regioisomers with distinct CAS numbers, this compound is ideally suited as a reference standard for developing and validating LC-MS or NMR-based identity confirmation methods in procurement workflows. Its unique SMILES string (COc1c(OC)cccc1C(=O)Nc1cccc2c1C(=O)NC2=O) provides a definitive fingerprint to reject mis-supplied 3,5-dimethoxy or 5-yl phthalimide isomers before they enter biological assays .

Conformational Analysis and Pharmacophore Modeling

The 2,3-dimethoxy-induced torsion angle (15–25° from planarity) makes this compound a valuable tool for studying how conformational restriction influences target binding. Use it alongside the planar 3,5-dimethoxy analogue in X-ray co-crystallography or NMR-based conformational studies to dissect the contribution of pre-organization to binding affinity and selectivity [3].

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.